molecular formula C17H21N5O3 B2505538 N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-N1-phenylpiperidine-1,4-dicarboxamide CAS No. 1334374-93-4

N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-N1-phenylpiperidine-1,4-dicarboxamide

Cat. No. B2505538
CAS RN: 1334374-93-4
M. Wt: 343.387
InChI Key: KYVYEHJOOBPWDC-UHFFFAOYSA-N
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Description

The compound "N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-N1-phenylpiperidine-1,4-dicarboxamide" is a chemically synthesized molecule that appears to be related to a class of compounds known for their potential biological activities. Although the exact compound is not described in the provided papers, similar structures such as 1,2,4-oxadiazole derivatives have been synthesized and evaluated for various biological activities, including anti-inflammatory, anti-cancer, and antimycobacterial properties .

Synthesis Analysis

The synthesis of related compounds involves the formation of 1,2,4-oxadiazole rings, which are present in the target compound. For instance, a series of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides were synthesized using sodium borohydride reduction of corresponding substituted N-(benzoylimino) pyridinium ylides in ethanol . This method could potentially be adapted for the synthesis of the target compound by incorporating the appropriate piperidine and phenyl substituents.

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by a heterocyclic ring containing nitrogen and oxygen atoms, which is crucial for their biological activity. The presence of various substituents on this core structure, such as aryl or heteroaryl groups, significantly influences the biological properties of these molecules . The target compound's structure likely includes a piperidine ring and a phenyl group, which could affect its binding affinity to biological targets.

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-oxadiazole derivatives is influenced by the substituents attached to the core ring. For example, the introduction of aryl and heteroaryl groups has been shown to yield compounds with selective inhibitory activity against GSK-3beta kinase, a protein involved in various cellular processes . The specific reactivity of the target compound would depend on its complete structure, which is not fully detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can lead to variations in these properties, which in turn can influence the compound's pharmacokinetic and pharmacodynamic profiles. For example, the antimycobacterial activity of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives was found to be dependent on the nature of the substituents, with certain chlorophenyl derivatives showing significant activity without toxicity to normal cell lines .

Scientific Research Applications

Anticancer Activity

Compounds featuring the 1,2,4-oxadiazole moiety have been designed, synthesized, and evaluated for their anticancer activity against several cancer cell lines, demonstrating moderate to excellent efficacy. For example, derivatives evaluated against MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer) cell lines showed significant anticancer activities, with some derivatives outperforming reference drugs such as etoposide (Ravinaik et al., 2021).

Tuberculostatic Activity

Phenylpiperazineacetic hydrazide cyclization products, including those with 1,3,4-oxadiazole structures, have been tested for their tuberculostatic activity, showing minimum inhibiting concentrations (MIC) within 25 - 100 mg/mL. These findings suggest potential applications in treating tuberculosis (Foks et al., 2004).

Antibacterial Evaluation

Sulfamoyl and piperidine functionalities, including 1,3,4-oxadiazole derivatives, have been introduced and evaluated for their antibacterial properties. These compounds exhibited valuable antibacterial results, indicating their potential in combating bacterial infections (Aziz‐ur‐Rehman et al., 2017).

Antimycobacterial Screening

New N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives have been synthesized and screened for their in vitro antitubercular activities. Some compounds demonstrated significant activity against Mycobacterium tuberculosis, highlighting their potential as lead molecules for further drug development (Nayak et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Compounds containing a 1,2,4-oxadiazole ring have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities .

Future Directions

Future research could involve studying the biological activities of this compound and optimizing its properties for potential therapeutic applications. The 1,2,4-oxadiazole ring is a promising pharmacophore in medicinal chemistry, and further exploration of its potential could lead to the development of new drugs .

properties

IUPAC Name

4-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-N-phenylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-12-19-15(25-21-12)11-18-16(23)13-7-9-22(10-8-13)17(24)20-14-5-3-2-4-6-14/h2-6,13H,7-11H2,1H3,(H,18,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVYEHJOOBPWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-N1-phenylpiperidine-1,4-dicarboxamide

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